3-(2-Chloro-6-fluorophenyl)prop-2-enal
Description
3-(2-Chloro-6-fluorophenyl)prop-2-enal is an α,β-unsaturated aldehyde featuring a chloro-fluorinated aromatic ring at the ortho positions. This compound belongs to the cinnamaldehyde derivative family, characterized by a propenal (CH₂=CH–CHO) backbone substituted with halogenated aryl groups. The presence of electron-withdrawing substituents (Cl and F) on the aromatic ring is expected to influence its electronic properties, solubility, and biological activity compared to non-halogenated analogs .
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+ |
InChI Key |
CULZNIOWOCPUHH-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C=O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate reagent to introduce the prop-2-enal group. This can be done using a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction typically requires a base such as potassium tert-butoxide and is carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Chloro-6-fluorophenyl)prop-2-enoic acid.
Reduction: 3-(2-Chloro-6-fluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, F): The chloro and fluoro groups in the target compound likely enhance electrophilicity at the α,β-unsaturated carbonyl system, increasing reactivity toward nucleophilic additions (e.g., Michael acceptors) compared to methoxy- or hydroxy-substituted analogs . Ortho vs. Para Substitution: Para-substituted analogs (e.g., 3-(4-methoxyphenyl)prop-2-enal) exhibit notable anticancer activity, whereas ortho-substituted derivatives (e.g., 2-methoxy or 2-hydroxy) are associated with antimicrobial and antioxidant effects .
Functional Group Influence: Aldehyde vs. Ketone: The chalcone derivative (prop-2-en-1-one) in demonstrates nonlinear optical properties, suggesting that ketone-based derivatives may have specialized applications in materials science, whereas aldehydes are more reactive intermediates in synthesis. Aldehyde vs.
Insights:
- The absence of direct biological data for this compound necessitates extrapolation from structurally similar compounds.
- Compared to the chalcone derivative (prop-2-en-1-one), the aldehyde group may confer greater reactivity in forming Schiff bases or thiazolidinones, useful in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
